2-azido-6-(trifluoromethyl)pyridine
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Overview
Description
2-Azido-6-(trifluoromethyl)pyridine is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-6-(trifluoromethyl)pyridine typically involves the introduction of the azido group to a trifluoromethyl-substituted pyridine. One common method includes the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃) under suitable reaction conditions. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and controlled environments can help mitigate risks associated with large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-Azido-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and functionalized pyridines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-azido-6-(trifluoromethyl)pyridine largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. The trifluoromethyl group can influence the electronic properties of the pyridine ring, enhancing the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-3-(trifluoromethyl)pyridine
- 2-Azido-4-(trifluoromethyl)pyridine
- 2-Azido-5-(trifluoromethyl)pyridine
Uniqueness
2-Azido-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the azido and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
CAS No. |
94238-64-9 |
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Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
91 |
Origin of Product |
United States |
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